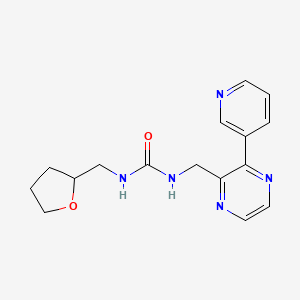
1-((3-(Pyridin-3-yl)pyrazin-2-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((3-(Pyridin-3-yl)pyrazin-2-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea is a chemical compound that has been studied for its potential applications in scientific research. This compound is known to have a unique chemical structure that makes it an interesting target for synthesis and investigation.
科学的研究の応用
Substituent Effects on Pyrid-2-yl Ureas
Research on pyrid-2-yl ureas, such as the study by Chien et al. (2004), explores the effects of substituents on the molecule's ability to form intramolecular hydrogen bonds and complex with cytosine. This study provides insight into how modifications to the pyrid-2-yl urea structure can influence its conformational preferences and binding capabilities, which are essential for designing molecules with targeted interactions in biochemical research (Chia-Hui Chien et al., 2004).
Synthesis and Antimicrobial Activity
Another study by Reddy et al. (2003) on N-substituted N′-[6-methyl-2-oxido-1,3,2-dioxaphosphinino(5,4,-b)pyridine-2-yl]ureas highlights the synthesis and evaluation of these compounds for antimicrobial activity. The research demonstrates the potential of pyridinyl urea derivatives in developing new antimicrobial agents, indicating the versatility of these molecules in addressing resistance issues in microbial infections (P. V. G. Reddy et al., 2003).
Anion Tuning of Rheology and Gelation
Lloyd and Steed (2011) investigated the ability of a urea derivative to form hydrogels, whose physical properties can be tuned by the identity of the anion. This study exemplifies the application of urea derivatives in material science, particularly in designing smart materials with applications ranging from drug delivery systems to tissue engineering (G. Lloyd & J. Steed, 2011).
Binding of Carboxylic Acids by Fluorescent Pyridyl Ureas
Research by Jordan et al. (2010) on fluorescent pyrid-2-yl ureas reveals these compounds' ability to bind strong organic acids, resulting in significant fluorescence changes. Such studies underline the potential use of pyridinyl urea derivatives in developing fluorescence-based sensors for detecting various analytes in environmental monitoring and biological research (L. Jordan et al., 2010).
特性
IUPAC Name |
1-(oxolan-2-ylmethyl)-3-[(3-pyridin-3-ylpyrazin-2-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2/c22-16(20-10-13-4-2-8-23-13)21-11-14-15(19-7-6-18-14)12-3-1-5-17-9-12/h1,3,5-7,9,13H,2,4,8,10-11H2,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKJLPSZPFHIHIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)NCC2=NC=CN=C2C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((3-(Pyridin-3-yl)pyrazin-2-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

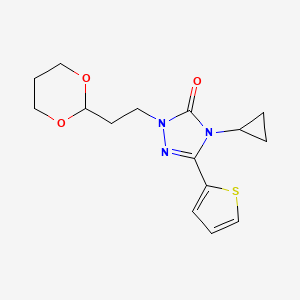
![5-Methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-2-carboxylic acid](/img/structure/B2851012.png)
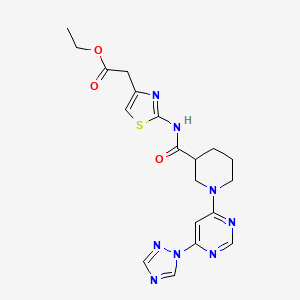

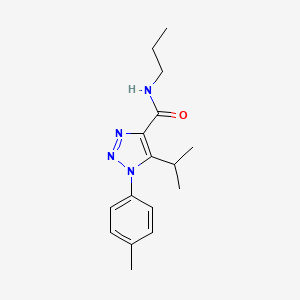
![N-(4-butan-2-ylphenyl)-2-[(4,5-dibenzyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2851017.png)
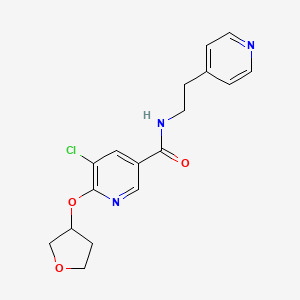
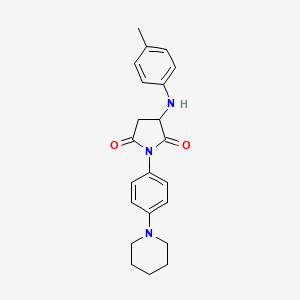
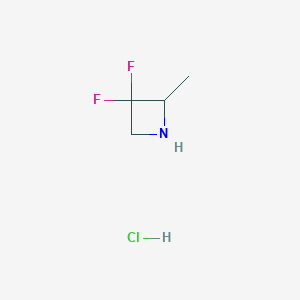

![1-[4-[3-(1,3-Dioxolan-2-yl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2851029.png)
![N-(3,5-difluorobenzyl)-3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxamide](/img/structure/B2851030.png)
![Bicyclo[2.2.1]hept-5-en-2-yl(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2851032.png)
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2851033.png)